molecular formula C14H10F3NO2S B7815760 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B7815760
M. Wt: 313.30 g/mol
InChI Key: ZZELLHXCVQSQMC-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a sulfanyl-linked 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfanyl (S–) bridge may influence intermolecular interactions and solubility. This compound is structurally analogous to intermediates used in synthesizing bioactive heterocycles, such as antitumor agents .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)10-4-1-3-9(7-10)8-21-12-11(13(19)20)5-2-6-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZELLHXCVQSQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of reagents and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups in pharmaceuticals has been shown to enhance biological activity. The compound is being studied for its potential as a drug candidate due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing the pyridine moiety exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that similar compounds could effectively inhibit cell proliferation in various cancer cell lines, suggesting that 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid may have similar effects.

Antimicrobial Properties

The compound's sulfanyl group can enhance its interaction with microbial membranes, potentially leading to antimicrobial activity. Preliminary studies have indicated that related compounds exhibit significant antibacterial effects against Gram-positive bacteria.

Agrochemical Applications

The unique properties of this compound make it a candidate for use in agrochemicals.

Herbicide Development

Research into the herbicidal efficacy of pyridine derivatives suggests that this compound may inhibit specific plant growth regulators, making it useful in developing selective herbicides. Studies have shown that similar compounds can effectively control weed species without harming crop plants.

Material Science Applications

The chemical structure of this compound lends itself to applications in material science, particularly in the development of advanced materials.

Polymer Synthesis

The compound can be utilized as a monomer in polymer synthesis, potentially leading to materials with enhanced thermal and chemical stability due to the presence of the trifluoromethyl group. Research has indicated that polymers derived from similar structures exhibit improved mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer ActivityInhibits cell proliferation in cancer lines
Antimicrobial PropertiesSignificant effects against Gram-positive bacteria
AgrochemicalsHerbicide DevelopmentPotential to inhibit plant growth regulators
Material SciencePolymer SynthesisEnhanced thermal and chemical stability

Case Study 1: Anticancer Activity

A recent study investigated a series of pyridine derivatives, including those structurally related to this compound. The results showed a marked decrease in cell viability across several cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Herbicide Efficacy

Field trials conducted on a new herbicide formulation containing a pyridine derivative demonstrated effective control over common weed species while maintaining safety for neighboring crops. This suggests the practical application of such compounds in agricultural settings.

Mechanism of Action

The mechanism by which 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The sulfanyl and pyridine moieties can also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations:
  • Sulfanyl vs.
  • CF₃ Positioning : The 3-CF₃-benzyl group in the target compound differs from 4-CF₃-pyridinecarboxylic acid, which could alter electronic effects and steric interactions.

Pharmacological and Functional Comparisons

  • Ion Channel Modulation : Compounds like niflumic acid and flufenamic acid () share carboxylic acid groups and trifluorinated substituents, which modulate IsK channels by stabilizing open states . The target compound’s CF₃ and sulfanyl groups may similarly influence ion channel activity, though direct evidence is lacking.
  • Antitumor Potential: Pyridine-carboxylic acid derivatives (e.g., thiochromenopyridinones ) highlight the role of sulfur bridges in enhancing antitumor activity. The target compound’s benzylsulfanyl group could confer similar advantages.

Biological Activity

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic molecules, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10F3N1O2S1
  • CAS Number : Not specifically listed in available databases but can be derived from its structure.
  • Melting Point : Data not explicitly available; estimated based on similar compounds.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways, similar to other pyridine derivatives.
  • Interaction with Biological Macromolecules : Studies have shown that trifluoromethyl-containing compounds can enhance binding affinities with proteins and nucleic acids, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with a pyridine core exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyridine derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against COX-2, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like celecoxib.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been hypothesized that the trifluoromethyl group enhances the lipophilicity and cellular uptake of the compound, leading to improved cytotoxicity against cancer cell lines.

Case Studies and Research Findings

  • Study on COX Inhibition :
    • A recent investigation evaluated several pyridine derivatives for their ability to inhibit COX-1 and COX-2 enzymes.
    • Results indicated that compounds with similar structures exhibited comparable or superior inhibition profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Testing :
    • A series of tests conducted on synthesized derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the range of 10-50 µg/mL.

Data Summary Table

Activity Type Tested Compound IC50/MIC Values Reference
COX InhibitionPyridine DerivativeIC50 = 0.04 ± 0.01 µmol
Antimicrobial ActivitySimilar Pyridine DerivativesMIC = 10-50 µg/mL
Anticancer PotentialTrifluoromethyl-Pyridine AnaloguesCytotoxicity IC50 < 10 µM

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